ethyl 1-{2-[(2,4-dimethoxyphenyl)amino]-2-oxoethyl}-1H-1,2,3-triazole-4-carboxylate
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Description
The compound is a derivative of ethyl carboxylate, which is a common functional group in organic chemistry. The presence of the 1H-1,2,3-triazole ring suggests that it might have been synthesized using click chemistry . The 2,4-dimethoxyphenyl group is a common motif in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates .
Molecular Structure Analysis
The molecular structure of this compound would likely show the presence of the 1H-1,2,3-triazole ring attached to the ethyl carboxylate group, with the 2,4-dimethoxyphenyl group attached via an amide linkage .Chemical Reactions Analysis
The reactivity of this compound would likely be influenced by the presence of the 1H-1,2,3-triazole ring and the 2,4-dimethoxyphenyl group. The triazole ring is generally stable but can participate in reactions with electrophiles or nucleophiles under certain conditions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the ethyl carboxylate group could make it somewhat polar, while the 2,4-dimethoxyphenyl group could contribute to its lipophilicity .Future Directions
Properties
IUPAC Name |
ethyl 1-[2-(2,4-dimethoxyanilino)-2-oxoethyl]triazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O5/c1-4-24-15(21)12-8-19(18-17-12)9-14(20)16-11-6-5-10(22-2)7-13(11)23-3/h5-8H,4,9H2,1-3H3,(H,16,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUSRCHVQCXEIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=N1)CC(=O)NC2=C(C=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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